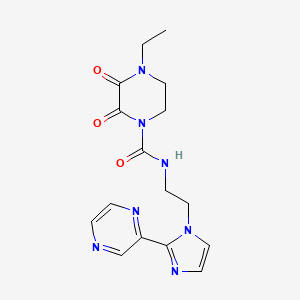
4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N7O3 and its molecular weight is 357.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The molecular structure of the compound includes a piperazine core substituted with an ethyl group and a dioxo moiety, along with a pyrazinyl-imidazolyl side chain. The synthesis of such compounds often involves multi-step reactions that can include condensation and cyclization processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₃ |
| Molecular Weight | 359.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not reported |
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily in anti-inflammatory and antimicrobial domains.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of similar piperazine compounds show potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds structurally related to This compound have shown IC50 values comparable to well-known anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, with specific attention given to its interaction with Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to that observed with beta-lactam antibiotics .
Case Studies
Several studies have reported on the biological efficacy of similar compounds:
- Study on Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of a series of piperazine derivatives, concluding that those with structural similarities to our compound exhibited significant COX-2 inhibition (IC50 values ranging from 8 to 12 μM) compared to standard drugs .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related piperazine derivatives against E. coli and S. aureus, where the tested compounds displayed minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL, indicating moderate antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its unique structural features. The presence of the dioxo group is critical for enhancing its reactivity and interaction with biological targets. Modifications at various positions on the piperazine ring or the imidazole moiety can significantly alter its pharmacological profile.
Propiedades
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)20-6-8-22-7-5-19-13(22)12-11-17-3-4-18-12/h3-5,7,11H,2,6,8-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVZQMRAYLGQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













